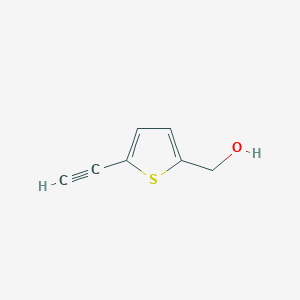

(5-Ethynylthiophen-2-yl)methanol

Description

Properties

IUPAC Name |

(5-ethynylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c1-2-6-3-4-7(5-8)9-6/h1,3-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUMKVSTNZDSHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethynylthiophen-2-yl)methanol typically involves the functionalization of thiophene derivatives. One common method is the Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (5-Ethynylthiophen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.

Substitution: Halogenation can be carried out using halogens (e.g., Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.

Reduction: (5-Ethylthiophen-2-yl)methanol or (5-Ethenylthiophen-2-yl)methanol.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: (5-Ethynylthiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a precursor for the synthesis of bioactive molecules .

Medicine: The compound’s derivatives could be explored for pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers. This compound could be utilized in the synthesis of functional materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of (5-Ethynylthiophen-2-yl)methanol largely depends on its specific application. In chemical reactions, the ethynyl group can participate in various coupling reactions, while the hydroxymethyl group can undergo oxidation or reduction. In biological systems, thiophene derivatives are known to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares (5-Ethynylthiophen-2-yl)methanol with key analogs, highlighting substituent effects on properties:

Key Observations:

- Reactivity : The ethynyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike halogenated analogs (e.g., iodo or chloro derivatives), which are more suited for cross-coupling ( vs. 10,17).

- Solubility : Hydroxymethyl groups enhance polar solvent compatibility, but bulky substituents (e.g., methylphenyl in CAS 356553-57-6) reduce solubility compared to smaller groups ().

- Thermal Stability : Halogenated analogs (e.g., 5-iodo derivatives) exhibit higher melting points due to increased molecular weight and intermolecular forces ().

Biological Activity

(5-Ethynylthiophen-2-yl)methanol is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethynyl group and a hydroxymethyl group. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit bacterial growth effectively. A study assessing various thiophene derivatives demonstrated that certain compounds possess Minimum Inhibitory Concentrations (MICs) below 100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | <100 | Staphylococcus aureus |

| Thiophene Derivative A | 50 | Escherichia coli |

| Thiophene Derivative B | 75 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Study: Apoptosis Induction

In a controlled study, MCF-7 cells treated with this compound exhibited a significant increase in apoptotic markers after 24 hours of exposure, with IC50 values calculated at approximately 15 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, which are crucial for various cellular processes.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may also act on neurotransmitter receptors, influencing neuronal signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications in the thiophene ring or the hydroxymethyl group can significantly alter its biological efficacy. A comparative analysis with related compounds shows that increased lipophilicity often correlates with enhanced antimicrobial and anticancer activities .

| Modification | Effect on Activity |

|---|---|

| Addition of halogen | Increased potency |

| Hydroxymethyl group alteration | Decreased solubility |

Q & A

Q. What are the common synthetic routes for (5-Ethynylthiophen-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalizing the thiophene ring with an ethynyl group followed by introducing the methanol moiety. A two-step approach is often employed:

Ethynylation : Suzuki coupling or Sonogashira reactions are used to introduce the ethynyl group at the 5-position of thiophene. For example, palladium-catalyzed cross-coupling with terminal alkynes under inert atmospheres (e.g., nitrogen) ensures regioselectivity .

Reduction : The ketone or ester precursor is reduced to the alcohol using agents like NaBH₄ or LiAlH₄. Solvent choice (e.g., ethanol or THF) and temperature control (reflux at 70–80°C) critically affect yield and byproduct formation. Catalytic hydrogenation with Pd/C may also be used for milder conditions .

Key Considerations :

- Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent).

- Reaction monitoring via TLC ensures step completion .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethynyl (δ ~2.5–3.5 ppm for protons) and hydroxymethyl (δ ~4.5 ppm) groups. Aromatic thiophene protons appear between δ 6.5–7.5 ppm .

- Infrared Spectroscopy (IR) : Strong O-H stretch (~3200–3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 154 for C₇H₆O₂S) and fragmentation patterns validate the structure .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in solid-state studies .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Methodological Answer :

- Medicinal Chemistry : Serves as a precursor for acetylcholinesterase inhibitors or anticancer agents. The ethynyl group enables "click chemistry" for bioconjugation with azide-containing biomolecules .

- Materials Science : Used in conductive polymers (e.g., polythiophenes) for organic electronics. The methanol group facilitates solubility modifications for thin-film processing .

- Catalysis : Acts as a ligand in transition-metal complexes for asymmetric synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address challenges in regioselectivity and byproduct formation?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ in Sonogashira coupling to improve ethynyl group regioselectivity. Lower catalyst loading (1–2 mol%) reduces metal contamination .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/ethanol mixtures to minimize side reactions. Microwave-assisted synthesis reduces reaction time and improves yield .

- Byproduct Mitigation : Use scavengers (e.g., QuadraSil® MP) to remove residual palladium post-synthesis .

Q. What strategies are employed to resolve contradictions in reported biological activities or synthetic yields of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies while normalizing variables (e.g., solvent purity, temperature gradients). Discrepancies in IC₅₀ values may arise from assay protocols (e.g., MTT vs. resazurin assays) .

- Reproducibility Checks : Replicate high-yield synthetic routes (e.g., hydrazine-mediated cyclization in ethanol) under controlled conditions. Document deviations in reagent grades or equipment calibration .

Q. What environmental considerations are critical when handling this compound, and how can its ecological impact be mitigated?

- Methodological Answer :

- Waste Management : Neutralize acidic/byproduct streams with bicarbonate before disposal. Use activated carbon filters to capture volatile organic compounds .

- Green Chemistry : Replace LiAlH₄ with biocatalytic reduction (e.g., alcohol dehydrogenases) to minimize heavy metal waste. Solvent recovery systems (e.g., rotary evaporation) reduce ethanol consumption .

Q. What future research directions are promising for expanding the utility of this compound in drug discovery and functional materials?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the thiophene ring (e.g., halogen substitution) to enhance binding affinity toward kinase targets .

- Hybrid Materials : Incorporate into metal-organic frameworks (MOFs) for gas storage or heterogeneous catalysis. The ethynyl group enables covalent anchoring to substrates .

- In Silico Modeling : Use DFT calculations to predict reactivity and guide synthetic routes, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.